2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound. It features a quinazoline core linked to a pyridazine ring through an ethyl bridge. This structure incorporates various functional groups that confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c26-17(12-24-19(28)13-4-1-2-5-14(13)22-20(24)29)21-9-10-25-18(27)8-7-15(23-25)16-6-3-11-30-16/h1-8,11H,9-10,12H2,(H,21,26)(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJARCTACHHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, primarily at the furan and pyridazine rings.
Reduction: Reduction is less common but possible under specific conditions, targeting the carbonyl groups.
Substitution: Nucleophilic substitutions frequently occur on the nitrogen atoms of the quinazoline and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reducing agents such as lithium aluminum hydride.
Substitution: Employing reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: Products depend on the specific reaction. For instance, oxidation might yield carboxylic acids, while substitution reactions could introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: Useful in synthesizing complex molecular architectures and studying reaction mechanisms due to its diverse functional groups.
Biology: Explored for potential therapeutic properties, particularly in targeting specific enzymes or receptors linked to disease pathways.
Industry: Used in material science for creating specialized polymers or as a building block in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with various biological molecules, particularly proteins. The quinazoline and pyridazine rings facilitate binding to enzyme active sites or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions. The molecular targets could include kinases, which play crucial roles in signaling pathways, thus influencing cell growth, division, and apoptosis.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
